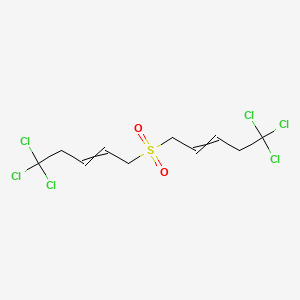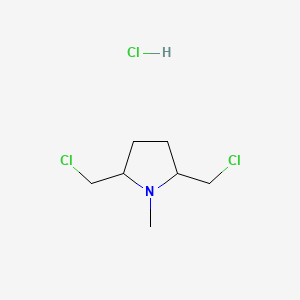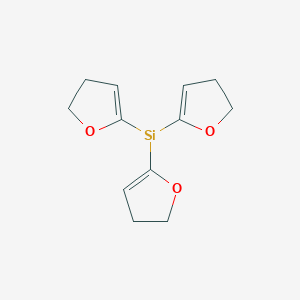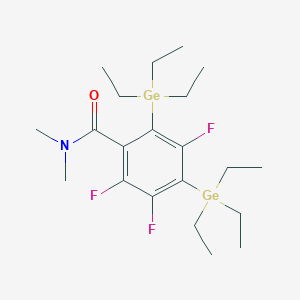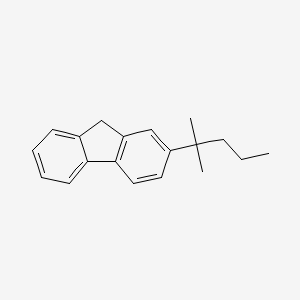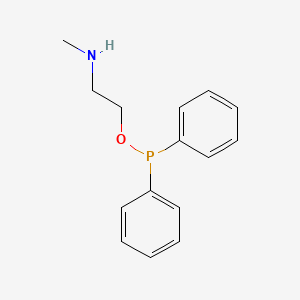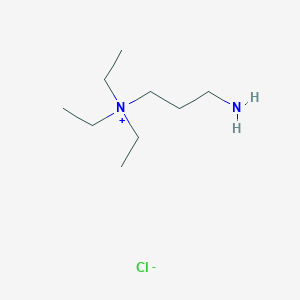
3-Amino-N,N,N-triethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N,N,N-triethylpropan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C9H22ClN. It is a derivative of propan-1-aminium chloride, where the nitrogen atom is bonded to three ethyl groups and one amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium chloride typically involves the alkylation of 3-aminopropylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-aminopropylamine+ethyl chloride→3-Amino-N,N,N-triethylpropan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems ensures consistent quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium acetate (NaOAc) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding substituted ammonium salts.
Aplicaciones Científicas De Investigación
3-Amino-N,N,N-triethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane transport mechanisms due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with methyl groups instead of ethyl groups.
3-Bromopropyltrimethylammonium bromide: Contains a bromine atom instead of an amino group.
N,N,N-triethylpropan-1-aminium chloride: Lacks the amino group.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium chloride is unique due to its combination of an amino group and three ethyl groups attached to the nitrogen atom. This structure imparts specific chemical and biological properties, making it suitable for a variety of applications in different fields.
Propiedades
Número CAS |
90523-26-5 |
|---|---|
Fórmula molecular |
C9H23ClN2 |
Peso molecular |
194.74 g/mol |
Nombre IUPAC |
3-aminopropyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H23N2.ClH/c1-4-11(5-2,6-3)9-7-8-10;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GEJICRBDTQLFSP-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

